

Application of HB0043 in Hidradenitis Suppurativa Research

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Compound of Interest		
Compound Name:	HH0043	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HB0043 is a novel bispecific antibody engineered to simultaneously target two key cytokines implicated in the pathogenesis of hidradenitis suppurativa (HS): interleukin-17A (IL-17A) and the interleukin-36 receptor (IL-36R).[1][2] This dual-targeting approach is based on the synergistic pro-inflammatory effects of the IL-17 and IL-36 pathways in chronic inflammatory skin diseases like HS. By neutralizing both pathways, HB0043 aims to provide a more comprehensive and potent therapeutic effect compared to single-cytokine blockade.[1][2] These application notes provide a comprehensive overview of the preclinical data and suggested protocols for the investigation of HB0043 in the context of HS research.

Scientific Rationale: The Synergistic Roles of IL-17A and IL-36R in Hidradenitis Suppurativa

Hidradenitis suppurativa is a chronic, inflammatory skin condition characterized by painful nodules, abscesses, and draining tunnels. The pathogenesis of HS is complex and involves a dysregulated immune response. Both the IL-17 and IL-36 signaling pathways have been identified as critical drivers of the inflammation observed in HS.



IL-17A, a hallmark cytokine of Th17 cells, promotes neutrophil recruitment and the production of pro-inflammatory mediators by keratinocytes and other skin cells. The IL-36 receptor, when activated by its ligands (IL-36 α , β , and γ), also triggers a potent inflammatory cascade, leading to the release of cytokines and chemokines that further amplify the immune response. Importantly, these two pathways exhibit significant crosstalk and synergy. IL-17A can induce the expression of IL-36 ligands, while IL-36 can, in turn, promote the differentiation of Th17 cells, creating a vicious cycle of inflammation. Dual blockade of IL-17A and IL-36R with HB0043 is therefore a promising therapeutic strategy to disrupt this self-amplifying inflammatory loop in HS.

Preclinical Data Summary

Preclinical studies have demonstrated the potent in vitro and in vivo activity of HB0043. The following tables summarize the key quantitative data from these studies.

In Vitro Characterization of HB0043

Table 1: Binding Affinity of HB0043 to Human and Cynomolgus Monkey IL-17A and IL-36R[1]

Target	Species	HB0043 K D (nM)	Parental anti- IL-17A (HB0017) K D (nM)	Parental anti- IL-36R (HB0034) K D (nM)
IL-17A	Human	0.01	0.02	N/A
IL-17A	Cynomolgus	0.02	0.02	N/A
IL-36R	Human	0.07	N/A	0.06
IL-36R	Cynomolgus	0.08	N/A	0.07

Table 2: In Vitro Neutralization Activity of HB0043[1]



Assay	Cell Line	Stimulus	Readout	HB0043 IC 50 (nM)	Parental anti-IL- 17A (HB0017) IC 50 (nM)	Parental anti-IL- 36R (HB0034) IC 50 (nM)
IL-17A Neutralizati on	HT-1080	IL-17A (0.3 nM) + TNF-α (0.6 nM)	IL-6 Secretion	0.15	0.12	N/A
IL-36R Blockade	NCI/ADR- RES	IL-36α (13.5 nM)	IL-6 Secretion	0.85	N/A	0.35

Table 3: Inhibition of Cytokine Secretion in Normal Human Dermal Fibroblasts (NHDFs)[1]

In Vivo Efficacy of HB0043 in Mouse Models of Skin Inflammation

Table 4: Efficacy of HB0043 Surrogate Antibodies in an Oxazolone-Induced Atopic Dermatitis Mouse Model[1]

Treatment Group	Ear Thickness (mm)	Epidermal Thickness (μm)
Vehicle	0.35 ± 0.03	120 ± 15
anti-IL-17A	0.28 ± 0.02	95 ± 10
anti-mIL-36R	0.26 ± 0.03	90 ± 12
anti-IL-17A + anti-mIL-36R	0.20 ± 0.02	65 ± 8



*p < 0.05, **p < 0.01 compared to vehicle group.

Table 5: Efficacy of HB0043 Surrogate Antibodies in an Imiquimod-Induced Psoriasis-like Skin Inflammation Mouse Model[1]

Treatment Group	Ear Thickness (mm)	Epidermal Thickness (μm)
Vehicle	0.40 ± 0.04	150 ± 20
anti-IL-17A	0.32 ± 0.03	110 ± 15
anti-mIL-36R	0.30 ± 0.04	105 ± 12
anti-IL-17A + anti-mIL-36R	0.22 ± 0.03	75 ± 10

^{*}p < 0.05, **p < 0.01 compared to vehicle group.

Clinical Development of HB0043 in Hidradenitis Suppurativa

A Phase I/II, open-label, dose-escalation clinical trial is currently ongoing to evaluate the safety, tolerability, and efficacy of HB0043 in adult patients with moderate to severe hidradenitis suppurativa (NCT06895499).[3][4][5][6]

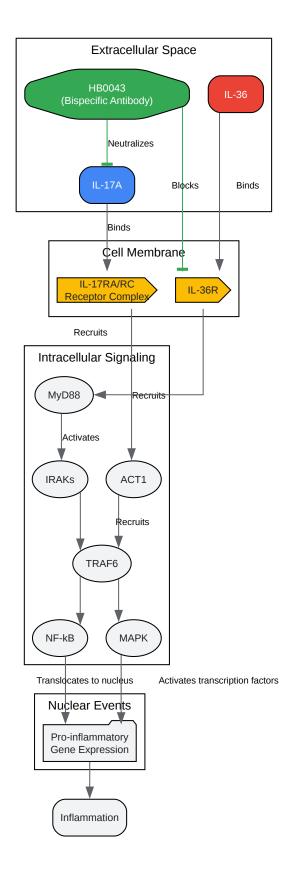
Table 6: Overview of the Phase I/II Clinical Trial of HB0043 in Hidradenitis Suppurativa[3][4][5] [6]



Parameter	Description
Study Title	A Phase I/II, Open-Label, Dose-Escalation Clinical Trial to Evaluate the Safety and Efficacy of HB0043 (Bispecific Antibody Targeting IL-17A and IL-36R) in Adult Patients With Moderate to Severe Hidradenitis Suppurativa (HS)
ClinicalTrials.gov ID	NCT06895499
Phase	Phase 1/Phase 2
Study Design	Open-Label, Dose-Escalation
Primary Outcome Measures	Safety and Tolerability
Secondary Outcome Measures	- Percentage of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16 and 24 Change from baseline in inflammatory lesion count (abscesses and inflammatory nodules) at Week 16 and 24.
Intervention	HB0043 administered intravenously at low, medium, and high doses.
Key Inclusion Criteria	- Adults aged 18 years or older Diagnosis of moderate to severe HS for at least 6 months HS lesions in at least 2 distinct anatomic areas Total abscess and inflammatory nodule (AN) count of ≥ 3 At least one lesion must be Hurley Stage II or III.
Key Exclusion Criteria	- Draining fistula count of ≥20 Presence of other active autoimmune diseases Active skin disease that may interfere with HS assessment.

Signaling Pathway and Experimental Workflow Diagrams

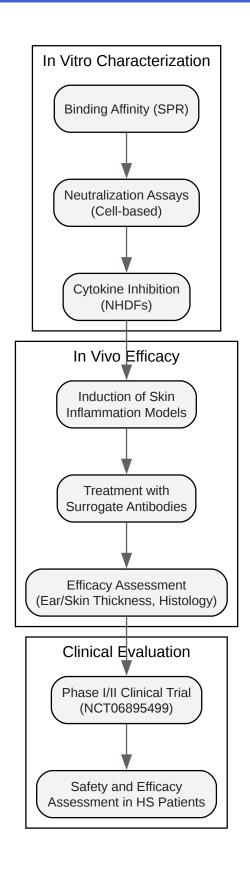




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Caption: IL-17A and IL-36R signaling pathways and the mechanism of action of HB0043.





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Caption: General experimental workflow for the evaluation of HB0043.



Detailed Experimental Protocols Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol outlines the general procedure for assessing the binding kinetics of HB0043 to its targets, IL-17A and IL-36R.

Materials:

- Biacore T200 or similar SPR instrument
- CM5 sensor chip
- Amine Coupling Kit (EDC, NHS, ethanolamine)
- Recombinant human and cynomolgus IL-17A and IL-36R proteins
- HB0043, parental anti-IL-17A, and anti-IL-36R antibodies
- HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

- Chip Immobilization:
 - Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
 - Immobilize the ligand (e.g., anti-His antibody for His-tagged IL-36R, or direct amine coupling of IL-17A) to the desired level on the experimental flow cells.
 - Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH
 8.5.



- A reference flow cell should be prepared similarly but without the ligand.
- Analyte Binding:
 - Prepare a dilution series of the analyte (HB0043 or parental antibodies) in HBS-EP+ buffer.
 - Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 μL/min) for a defined association time (e.g., 180 seconds).
 - Allow for a dissociation phase by flowing HBS-EP+ buffer over the chip for a defined time (e.g., 600 seconds).
- Regeneration:
 - Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
- Data Analysis:
 - Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes.
 - Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

In Vitro Neutralization of IL-17A and IL-36R Signaling

This protocol describes a cell-based assay to measure the ability of HB0043 to inhibit IL-17A and IL-36R-mediated signaling.

Materials:

- HT-1080 and NCI/ADR-RES cell lines
- Complete cell culture medium (e.g., DMEM with 10% FBS)



- Recombinant human IL-17A, TNF-α, and IL-36α
- HB0043 and parental antibodies
- 96-well cell culture plates
- Human IL-6 ELISA kit

- Cell Seeding:
 - Seed HT-1080 or NCI/ADR-RES cells in 96-well plates at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.
- Antibody and Cytokine Treatment:
 - Prepare serial dilutions of HB0043 and parental antibodies in complete medium.
 - Pre-incubate the cells with the antibody dilutions for 1 hour at 37°C.
 - Add the cytokine stimulus:
 - For IL-17A neutralization (HT-1080 cells): IL-17A (final concentration 0.3 nM) and TNF-α (final concentration 0.6 nM).
 - For IL-36R blockade (NCI/ADR-RES cells): IL-36α (final concentration 13.5 nM).
- Incubation and Supernatant Collection:
 - Incubate the plates for 24-48 hours at 37°C.
 - Centrifuge the plates and collect the cell culture supernatants.
- IL-6 Measurement:
 - Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.



- Data Analysis:
 - Plot the IL-6 concentration against the antibody concentration and fit the data to a fourparameter logistic curve to determine the IC 50 value.

Inhibition of Cytokine Secretion in Normal Human Dermal Fibroblasts (NHDFs)

This protocol is for assessing the ability of HB0043 to inhibit the synergistic effect of IL-17A and IL-36 on pro-inflammatory cytokine production in a more physiologically relevant cell type.

Materials:

- Normal Human Dermal Fibroblasts (NHDFs)
- Fibroblast growth medium
- Recombinant human IL-17A and IL-36α, β, and γ
- HB0043 and parental antibodies
- 96-well cell culture plates
- Human IL-6 and IL-8 ELISA kits

- Cell Seeding:
 - Seed NHDFs in 96-well plates and grow to confluence.
- · Antibody and Cytokine Treatment:
 - Prepare serial dilutions of HB0043 and parental antibodies.
 - Pre-incubate the cells with the antibody dilutions for 1 hour.



- Add a combination of IL-17A (e.g., 0.5 ng/mL) and an IL-36 ligand (e.g., IL-36α at 15 ng/mL, IL-36β at 1 ng/mL, or IL-36γ at 2 ng/mL).
- Incubation and Supernatant Collection:
 - Incubate for 24 hours at 37°C.
 - Collect the supernatants.
- Cytokine Measurement:
 - Measure the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits.
- Data Analysis:
 - Calculate the IC 50 values as described in the previous protocol.

In Vivo Efficacy in a Mouse Model of Oxazolone-Induced Atopic Dermatitis-like Skin Inflammation

This protocol describes the induction and assessment of an oxazolone-induced skin inflammation model to evaluate the in vivo efficacy of HB0043 (using surrogate antibodies).

Materials:

- BALB/c mice (6-8 weeks old)
- Oxazolone
- Acetone and olive oil (vehicle)
- Anti-mouse IL-17A and anti-mouse IL-36R surrogate antibodies
- Calipers for measuring ear thickness
- Histology equipment and reagents (formalin, paraffin, H&E stain)



- Sensitization (Day 0):
 - Anesthetize the mice and shave a small area on the abdomen.
 - Apply a solution of 1.5% oxazolone in acetone/olive oil to the shaved abdomen.
- Challenge (Day 7):
 - Apply a 1% oxazolone solution to the right ear. The left ear can be treated with vehicle as a control.
- Treatment:
 - Administer the surrogate antibodies (e.g., intraperitoneally) at specified doses and time points (e.g., starting on the day of challenge and continuing for a set period).
- Efficacy Assessment:
 - Measure the thickness of both ears daily using calipers.
 - At the end of the experiment, euthanize the mice and collect the ear tissue.
 - Fix the tissue in formalin, embed in paraffin, and prepare sections for H&E staining.
 - Quantify the epidermal thickness and assess the inflammatory infiltrate histologically.
- Data Analysis:
 - Compare the ear thickness and epidermal thickness between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Efficacy in a Mouse Model of Imiquimod-Induced Psoriasis-like Skin Inflammation

This protocol details the use of an imiquimod-induced model to further assess the in vivo efficacy of HB0043 surrogates.

Materials:



- C57BL/6 mice (6-8 weeks old)
- Imiquimod cream (5%)
- Anti-mouse IL-17A and anti-mouse IL-36R surrogate antibodies
- Calipers
- · Histology equipment and reagents

Procedure:

- Induction (Daily for 5-7 days):
 - Apply a daily topical dose of imiquimod cream to the shaved back and right ear of the mice.
- Treatment:
 - Administer the surrogate antibodies at specified doses and time points during the imiquimod application period.
- Efficacy Assessment:
 - Monitor and score the severity of skin inflammation (erythema, scaling, thickness) daily.
 - Measure ear thickness daily.
 - At the end of the study, collect skin and ear tissue for histological analysis as described in the previous protocol.
- Data Analysis:
 - Analyze the differences in clinical scores, ear thickness, and histological parameters between the treatment groups.

Conclusion



HB0043 represents a promising, targeted therapeutic for hidradenitis suppurativa by dually inhibiting the key inflammatory pathways of IL-17A and IL-36R. The preclinical data strongly support its potential for superior efficacy compared to single-target therapies. The provided protocols offer a framework for researchers to further investigate the mechanism and therapeutic potential of HB0043 in the context of HS and other inflammatory skin diseases. The ongoing clinical trial will be crucial in determining the safety and efficacy of this novel bispecific antibody in patients.

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